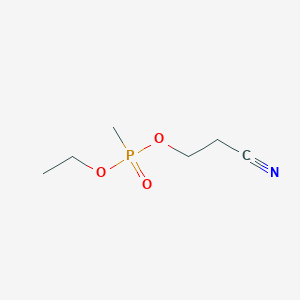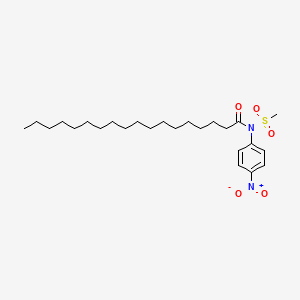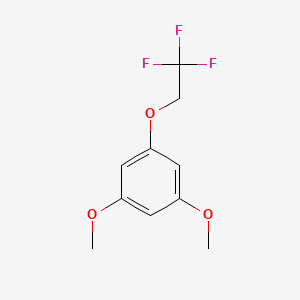![molecular formula C22H28N2O2 B14607020 3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione CAS No. 57752-15-5](/img/structure/B14607020.png)
3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione is an organic compound known for its unique chemical structure and properties It contains a central pentane-2,4-dione moiety substituted with two 4-(dimethylamino)phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione typically involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly at 40°C for 15 hours, yielding the desired compound in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organic dyes and pigments.
Biology: Investigated for its potential as a fluorescence probe for biological imaging.
Medicine: Studied for its potential anticancer properties due to its ability to interact with DNA.
Wirkmechanismus
The mechanism by which 3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione exerts its effects involves intramolecular charge transfer (ICT). This process is crucial for its photophysical properties, such as fluorescence. The compound’s molecular targets include DNA, where it can bind and potentially interfere with replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{Bis[4-(dimethylamino)phenyl]methyl}phenol: A tertiary amino compound with similar structural features but different functional groups.
Michler’s ketone (Bis[4-(dimethylamino)phenyl]methanone): Another compound with dimethylamino groups, used in dye synthesis.
Uniqueness
3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione is unique due to its specific substitution pattern and the presence of the pentane-2,4-dione moiety. This structure imparts distinct photophysical properties, making it valuable in applications requiring fluorescence and charge transfer capabilities.
Eigenschaften
CAS-Nummer |
57752-15-5 |
|---|---|
Molekularformel |
C22H28N2O2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
3-[bis[4-(dimethylamino)phenyl]methyl]pentane-2,4-dione |
InChI |
InChI=1S/C22H28N2O2/c1-15(25)21(16(2)26)22(17-7-11-19(12-8-17)23(3)4)18-9-13-20(14-10-18)24(5)6/h7-14,21-22H,1-6H3 |
InChI-Schlüssel |
GJAVWZVCPHUUQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(C1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)

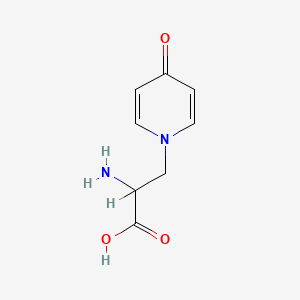

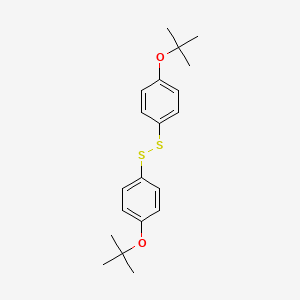

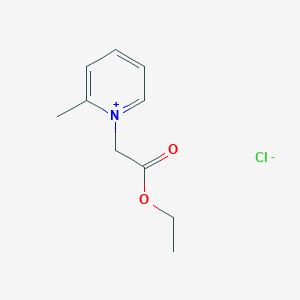
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
